molecular formula C10H7NO3 B13445439 3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione

3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione

Cat. No.: B13445439
M. Wt: 189.17 g/mol
InChI Key: LTQGJAZSKLWADU-UHFFFAOYSA-N
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Description

3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione is a heterocyclic compound featuring a benzopyran core fused with a dione moiety (C₉H₆O₃, average mass: 162.144 g/mol) and an aminomethylene (-CH=NH₂) substituent at the 3-position . This structure is closely related to 4-hydroxycoumarin, a scaffold known for its pharmacological and agrochemical applications. The aminomethylene group introduces tautomerism and enhances reactivity, making the compound a versatile intermediate for synthesizing derivatives with tailored biological activities .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-hydroxy-3-methanimidoylchromen-2-one

InChI

InChI=1S/C10H7NO3/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,11-12H

InChI Key

LTQGJAZSKLWADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 3-indolecarbaldehydes with secondary amines . The reaction typically proceeds under mild conditions, and the resulting product can be purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 1,3-disubstituted indole derivatives and various substituted benzopyran derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione":

General Information
2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]-* is a benzopyran derivative with a chromene structure, featuring a methoxy-substituted phenyl group attached to an amino-methylene linkage. These structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

Synthesis
The synthesis of 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- and similar compounds can involve various methods, including microwave-assisted synthesis and solvent-free approaches to improve yield and reduce reaction times.

Potential Applications

  • Synthetic Organic Chemistry and Medicinal Applications The reactions and structural features of 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- enhance its versatility in both synthetic organic chemistry and medicinal applications.
  • Biological Activities Research indicates that 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- exhibits significant biological activities.
  • Interaction Studies Interaction studies involving 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- focus on its binding affinities with various biological targets.

Table of Related Compounds and Activities

Compound NameStructureBiological Activity
CoumarinBasic benzopyran structureAntimicrobial, Antioxidant
3-(N,N-Dimethylaminomethyl)-coumarinModified coumarinAnticancer
7-HydroxycoumarinHydroxylated derivativeAnticoagulant

Mechanism of Action

The mechanism of action of 3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy .

Comparison with Similar Compounds

3-[(4-Iodophenyl)amino]methylene Derivatives

  • Structure: The aminomethylene group is substituted with a 4-iodophenylamine moiety, forming (3Z)-3-[(4-iodoanilino)methylidene]chromene-2,4-dione .
  • Applications : Such halogenated derivatives are explored in radiopharmaceuticals or as probes for biological imaging.

3-[Amino(aryl)methylene] Derivatives

  • Synthesis: Prepared via a three-component reaction involving aryl aldehydes, amines, and 4-hydroxycoumarin, yielding diverse aryl-substituted analogs (e.g., 3-[amino(phenyl)methylene] derivatives) .
  • Key Features : The aryl groups modulate electronic properties and steric bulk, influencing solubility and target affinity.

Heterocyclic Diones with Modified Cores

NSC777205 and NSC777207 (Benzooxazine-Diones)

  • Structure : 3-phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-diones with chloro-fluorophenyl and methoxy substituents .
  • Drug-Like Properties :
    • Compliance with Lipinski’s rules (molecular weight <500, logP <5).
    • Blood-brain barrier (BBB) permeability: NSC777205 exhibits 2-fold higher BBB permeation than NSC777207 .

3-(1-Aminoethylidene)-6-methylpyran-2,4-diones (APD Derivatives)

  • Structure: Pyran-2,4-dione core with a 6-methyl group and phenoxyethylidene substituents .
  • Herbicidal Activity :
    • APD-II-15 : Shows broad-spectrum herbicidal activity (IC₅₀ <10 μM against A. thaliana) and crop safety.
    • Mechanism : Disrupts cytoskeleton formation and carbon metabolism in weeds, as revealed by RNA sequencing .

Functionalized Pyran-Diones with Aliphatic/Aromatic Substituents

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-ones

  • Structure: Benzoyl and alkylamino groups at the 3-position (e.g., butylamino or pyridylamino substituents) .
  • Synthesis: Condensation of 3-(2-benzoylallyl) precursors with amines in THF or i-propanol.

β-Enamino-Pyran-2,4-diones

  • Synthesis: β-Amination of 3-(hydroxy(phenyl)methylene) precursors with aromatic amines (e.g., aniline, toluidines) yields tautomerically stable enamino derivatives .
  • Reactivity: The enamino group facilitates further functionalization, enabling the creation of libraries for drug discovery.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
3-(Aminomethylene)-benzopyran-dione Benzopyran-dione -CH=NH₂ 162.14 Versatile intermediate
NSC777205 Benzooxazine-dione 4-Cl-2-F-phenyl 333.73 c-Met/EGFR inhibitor
APD-II-15 Pyran-dione 6-Me, phenoxyethylidene 307.29 Herbicide lead
(3Z)-3-[(4-Iodoanilino)methylidene] Benzopyran-dione 4-I-C₆H₄NH-CH= 383.15 Imaging probes

Research Findings and Trends

  • Synthetic Flexibility: The aminomethylene group in benzopyran-diones enables diverse derivatization via condensation, cyclization, or amination, as seen in NSC777205 (from salicylic acid and aniline) and β-enamino derivatives .
  • Biological Relevance: Substituents dictate applications—halogenated analogs (e.g., iodine in ) enhance target binding, while aliphatic chains (e.g., butylamino in ) improve lipid solubility.
  • Agrochemical Potential: APD-II-15’s herbicidal efficacy highlights the pyran-dione scaffold’s utility in crop protection, contrasting with benzopyran-diones’ pharmacological focus .

Biological Activity

Overview

3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione is a heterocyclic compound belonging to the benzopyran family, characterized by its unique structure that includes an aminomethylene substituent. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C₁₀H₇NO₃
  • Molecular Weight : 189.17 g/mol
  • IUPAC Name : 4-hydroxy-3-methanimidoylchromen-2-one
  • CAS Number : 1189755-26-7

Biological Activities

Research indicates that 3-(aminomethylene)-2H-1-benzopyran-2,4(3H)-dione exhibits significant biological activities, which can be categorized as follows:

1. Anticancer Activity

Studies have demonstrated the potential of this compound as an anticancer agent. The mechanism of action may involve the modulation of cell signaling pathways and inhibition of tumor growth. For instance, docking studies suggest that it interacts with specific cancer-related targets, enhancing its therapeutic efficacy against various cancer cell lines.

2. Anti-inflammatory Properties

In vivo studies have shown that 3-(aminomethylene)-2H-1-benzopyran-2,4(3H)-dione possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .

3. Antimicrobial Activity

The compound has also been reported to exhibit antimicrobial properties against a range of pathogens. Its structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The biological activity of 3-(aminomethylene)-2H-1-benzopyran-2,4(3H)-dione is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes and cancer progression.
  • Receptor Binding : It may bind to specific receptors that modulate cellular responses related to inflammation and tumor growth.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(aminomethylene)-2H-1-benzopyran-2,4(3H)-dione, a comparison with structurally similar compounds is useful:

Compound NameStructureKey FeaturesBiological Activity
CoumarinCoumarinBasic benzopyran structureAntimicrobial, Antioxidant
4-Hydroxycoumarin4-HydroxycoumarinExhibits anticoagulant propertiesAnticoagulant
3-Acetylcoumarin3-AcetylcoumarinKnown for its reactivity in condensation reactionsPrecursor for many derivatives

The aminomethylene group in 3-(aminomethylene)-2H-1-benzopyran-2,4(3H)-dione enhances its reactivity and biological activity compared to simpler coumarins.

Case Studies

Several case studies have highlighted the efficacy of 3-(aminomethylene)-2H-1-benzopyran-2,4(3H)-dione in various experimental settings:

  • Study on Anticancer Activity : A study involving human breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to untreated controls .
  • Anti-inflammatory Effects : In a rodent model of arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory markers in serum samples .

Q & A

Q. Table 1: Representative Synthetic Conditions

Amine/SubstrateSolventTemperature (°C)Time (h)Yield (%)E/Z RatioReference
BenzylamineEthanol2524824.5:1
4-HydroxybenzylamineEthanol254487:3
AdenineEthanol9014752:1

Basic Question: How is 3-(Aminomethylene)-2H-1-benzopyran-2,4(3H)-dione characterized structurally?

Methodological Answer:

  • X-ray crystallography : Resolve E/Z isomerism and confirm stereochemistry via single-crystal analysis. For example, tricyclic derivatives show distinct dihedral angles (e.g., 3.7° between pyran and pyridinone rings) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to identify key signals, such as the aminomethylene proton (δ 8.2–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) .
  • HPLC : Separate E/Z isomers using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Question: How can E/Z isomerism during synthesis be controlled or analyzed?

Methodological Answer:
Isomer ratios depend on steric and electronic effects of substituents:

  • Steric hindrance : Bulky amines (e.g., benzylamine) favor the E-isomer (4.5:1 ratio) due to reduced steric clash .
  • Solvent polarity : Polar solvents (e.g., ethanol) stabilize the more polar Z-isomer via hydrogen bonding .
  • Chromatographic separation : Optimize HPLC conditions (e.g., 70:30 acetonitrile/water) to resolve isomers for purity assessment .

Advanced Question: What strategies enable functionalization for biological activity studies?

Methodological Answer:

  • Fluorescent probes : Introduce electron-donating groups (e.g., aminoacetyl) to the pyranone core. Derivatives like 3-(2-aminoacetyl)-7-methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione exhibit λem = 450–467 nm, suitable for tracking enzymatic activity .
  • Biological targeting : Conjugate purine bases (e.g., adenine) via aminomethylene linkages to enhance DNA-binding affinity .

Q. Table 2: Fluorescence Properties of Derivatives

Derivativeλabs (nm)λem (nm)Quantum YieldReference
3-(2-Aminoacetyl)-7-methyl4304670.42
7-Amino-4-methylcoumarin3504300.38

Data Contradiction: How can discrepancies in reaction yields for amine condensations be reconciled?

Methodological Answer:
Yield variations arise from:

  • Amine nucleophilicity : Electron-rich amines (e.g., benzylamine) achieve higher yields (82%) compared to bulky or electron-deficient analogs (48%) .
  • Reaction time : Extended reflux (e.g., 14 hours for adenine vs. 4 hours for 4-hydroxybenzylamine) improves conversion but risks decomposition .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential dust inhalation risks.
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How does computational modeling aid in predicting reactivity?

Methodological Answer:

  • DFT calculations : Optimize transition states for condensation reactions (e.g., ΔG‡ ~25 kcal/mol for Knoevenagel pathways) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

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